[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine
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Overview
Description
[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine: is a heterocyclic compound that features both benzofuran and thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine typically involves the formation of the benzofuran and thiazole rings followed by their coupling.
Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of reduced thiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated reagents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted and functionalized derivatives of [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: In chemistry, [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes. Its unique structure allows for the creation of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Benzofuran derivatives: Compounds containing the benzofuran ring, such as psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.
Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and ritonavir, which have various biological activities.
Uniqueness: The uniqueness of [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine lies in its combined benzofuran and thiazole rings, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds containing only one of these rings .
Properties
IUPAC Name |
[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c13-6-9-7-16-12(14-9)11-5-8-3-1-2-4-10(8)15-11/h1-5,7H,6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTOETZZMQYBJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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